molecular formula C7H4F3IO B172605 2-Iodo-5-(Trifluoromethyl)phenol CAS No. 102771-00-6

2-Iodo-5-(Trifluoromethyl)phenol

Cat. No. B172605
Key on ui cas rn: 102771-00-6
M. Wt: 288.01 g/mol
InChI Key: CWSAPAHVCIIVDH-UHFFFAOYSA-N
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Patent
US04652584

Procedure details

To a round bottom flask under N2 was added 14.2 g (0.296 mole) of sodium hydride, 50% in oil. The NaH was washed twice with hexane, and 33.15 g (0.205 mole) of m-trifluoromethylphenol in 1 liter of toluene was added. After five minutes 51.9 g (0.205 mole) of iodine was added all at once, and the solution allowed to stir overnight. The reaction was poured into 3N HCl, ether added, and the separated organic layer washed with water, brine and dried with MgSo4. The solvent was evaporated in vacuo to give 60.3 g (100% yield) of 2-iodo-5-trifluoromethylphenol, mp 36°-38° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
51.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.[I:14]I.Cl>CCCCCC.C1(C)C=CC=CC=1.CCOCC>[I:14][C:8]1[CH:9]=[CH:10][C:5]([C:4]([F:12])([F:13])[F:3])=[CH:6][C:7]=1[OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
33.15 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
51.9 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
the separated organic layer washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried with MgSo4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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